Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using various reagents and conditions. One common method involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of polyphosphoric acid for the Friedel–Crafts acylation of activated benzene rings . This method is advantageous due to its ability to produce aromatic ketones in good yields, which are essential intermediates in the synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity. For example, the Friedel–Crafts acylation reaction is performed in the presence of polyphosphoric acid at elevated temperatures .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and synthetic intermediates.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, thereby exerting its anticancer effects . The compound’s ability to form coordination complexes with metals like copper and zinc also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Known for its spasmolytic activity and ability to form coordination complexes with metals.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Studied for its potential bioactive properties.
Uniqueness
Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and forming coordination complexes further enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-13(2)30-22(27)19-14(3)24-23-25-16-10-6-7-11-17(16)26(23)20(19)15-9-8-12-18(28-4)21(15)29-5/h6-13,20H,1-5H3,(H,24,25) |
InChI Key |
XFZFAPYYHALILK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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